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Abstract
Keto-D-fructose phthalazin-1-ylhydrazone is a biochemical reagent with potential

applications in glycobiology and targeted therapeutic research. This document provides a

technical overview of the compound, drawing upon the known biological activities of its

constituent chemical moieties: the phthalazine core, the hydrazone linker, and the keto-D-

fructose sugar group. While specific experimental data for this conjugate is limited in publicly

available literature, this guide extrapolates its potential mechanisms of action, suggests

experimental frameworks, and provides context based on research into related molecular

classes. This reagent is positioned as a tool for investigating biological systems where sugar

transport and specific enzyme inhibition are key factors, such as in oncology and metabolic

disorders.

Introduction
Keto-D-fructose phthalazin-1-ylhydrazone (CAS: 1082040-10-5, Molecular Formula:

C₁₄H₁₈N₄O₅) is a specialized chemical compound classified as a biochemical reagent for

glycobiology research.[1] Glycobiology is a field dedicated to understanding the structure,

synthesis, and biological roles of saccharides (sugars).[1] The unique structure of this

molecule, a conjugate of a phthalazine heterocycle and a fructose sugar via a hydrazone

linkage, suggests a dual-functionality that could be exploited in targeted research.
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The phthalazine and hydrazone moieties are prevalent in medicinal chemistry, with numerous

derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-

inflammatory, and antitumoral properties.[2] Concurrently, the fructose component introduces a

biological targeting dimension, potentially directing the molecule towards cells with high

expression of fructose-specific transporters like GLUT5, a hallmark of certain cancer types.

This guide will synthesize the available information on the parent compound classes to provide

a comprehensive technical resource for researchers interested in its application.

Chemical and Physical Properties
A summary of the key properties for Keto-D-fructose phthalazin-1-ylhydrazone is presented

below.

Property Value Reference

CAS Number 1082040-10-5 [3][4]

Molecular Formula C₁₄H₁₈N₄O₅ [3][4]

Molecular Weight 322.32 g/mol [3][4]

Canonical SMILES
C1=CC=C2C(=C1)C=NN=C2N

N=C(CO)C(C(C(CO)O)O)O
[3]

Primary Use
Biochemical Reagent for

Research
[1]

Postulated Mechanism of Action and Biological
Activity
Direct experimental evidence detailing the mechanism of action for Keto-D-fructose
phthalazin-1-ylhydrazone is not extensively documented. However, based on the activities of

its structural components, a hypothetical mechanism can be proposed.

Phthalazine Core: Enzyme Inhibition
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The phthalazine nucleus is a well-established pharmacophore in drug discovery, particularly in

the development of kinase inhibitors. Numerous phthalazine derivatives have been synthesized

and evaluated as potent inhibitors of various kinases, which are critical regulators of cellular

signaling pathways.

VEGFR Inhibition: A significant body of research has focused on phthalazine derivatives as

inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5] VEGFRs,

particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood

vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR signaling is a

clinically validated anti-cancer strategy.

Other Kinase Inhibition: Phthalazinone derivatives have also been investigated as inhibitors

of other kinases, such as Aurora kinases, which play an essential role in mitosis.[6]

Fructose Moiety: Targeted Delivery
The fructose component is hypothesized to act as a targeting moiety. Certain cancer cells,

particularly in breast cancer, exhibit high expression of the fructose-specific transporter GLUT5.

This transporter is not significantly expressed in corresponding normal tissues. This differential

expression provides a potential avenue for selectively delivering therapeutic or diagnostic

agents to cancer cells.

Hydrazone Linker
Hydrazones are a versatile class of compounds known for a broad spectrum of biological

activities.[2] The -C=N-N- structure is a common feature in many biologically active molecules.

The linkage itself can contribute to the overall pharmacological profile of the molecule.

Potential Research Applications and Experimental
Protocols
Given the postulated mechanism, Keto-D-fructose phthalazin-1-ylhydrazone could be a

valuable tool in several research areas.

Anticancer Research
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The compound's potential to act as a targeted kinase inhibitor makes it a candidate for cancer

research, particularly for tumors overexpressing fructose transporters.

Hypothetical Experimental Workflow: In Vitro Cancer Cell Line Studies
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Caption: Workflow for in vitro evaluation of anticancer activity.
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Suggested Protocol: Cell Viability (MTT Assay)

Cell Seeding: Plate cancer cells (e.g., GLUT5-positive MCF-7 and a GLUT5-negative control

line) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Compound Preparation: Prepare a stock solution of Keto-D-fructose phthalazin-1-
ylhydrazone in DMSO. Create a series of dilutions in a complete culture medium to achieve

the desired final concentrations.

Treatment: Remove the overnight culture medium from the cells and replace it with the

medium containing various concentrations of the compound. Include a vehicle control

(DMSO) and a positive control (e.g., a known VEGFR inhibitor).

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for 2-4 hours.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

isopropanol) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm)

using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Glycobiology and Transporter Studies
The fructose moiety allows this compound to be used as a probe to study fructose transport

mechanisms and the functional activity of transporters like GLUT5.

Visualization of Potential Signaling Pathway
The primary hypothesized target, based on the phthalazine core, is the VEGFR signaling

pathway, which is central to angiogenesis.
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Hypothesized VEGFR-2 Inhibition Pathway
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Caption: Postulated inhibition of the VEGFR-2 signaling cascade.

Conclusion and Future Directions
Keto-D-fructose phthalazin-1-ylhydrazone is a commercially available reagent with

significant, albeit underexplored, potential. Its composite structure suggests a promising role as

a targeted therapeutic agent or a biochemical probe. The phthalazine core points towards

kinase inhibition, while the fructose moiety offers a mechanism for selective uptake in specific

cell populations.

Future research should focus on the systematic biological evaluation of this compound. Key

priorities include:

In vitro screening: Determining its inhibitory activity against a panel of kinases (especially

VEGFRs) and its cytotoxicity profile against GLUT5-positive and GLUT5-negative cancer cell

lines.

Mechanism of uptake: Confirming that cellular uptake is mediated by fructose transporters

and quantifying the efficiency of this process.

In vivo studies: Evaluating its efficacy and safety in preclinical animal models of relevant

diseases.
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The generation of empirical data through these studies is essential to validate the hypotheses

presented in this guide and to fully unlock the potential of Keto-D-fructose phthalazin-1-
ylhydrazone as a valuable tool for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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